An In-depth Technical Guide to the Core Chemical Properties of Dimethyl Adipate-d8
An In-depth Technical Guide to the Core Chemical Properties of Dimethyl Adipate-d8
For researchers, scientists, and professionals in drug development, understanding the precise chemical and physical properties of isotopically labeled compounds is paramount for their effective application. Dimethyl adipate-d8, the deuterium-labeled analog of dimethyl adipate, serves as a crucial internal standard in quantitative analytical methodologies such as mass spectrometry and nuclear magnetic resonance spectroscopy. This guide provides a comprehensive overview of its core properties, experimental protocols for its synthesis, and visualizations of its application in experimental workflows.
Core Chemical and Physical Properties
Quantitative data for Dimethyl adipate-d8 is not extensively documented in publicly available literature. However, the physical properties of its non-deuterated counterpart, Dimethyl adipate, are well-characterized and provide a close approximation. The primary difference will be in the molecular weight due to the presence of eight deuterium atoms.
| Property | Dimethyl Adipate-d8 | Dimethyl Adipate |
| CAS Number | 52089-64-2[1][2] | 627-93-0[3][4] |
| Molecular Formula | C₈H₆D₈O₄[2] | C₈H₁₄O₄[4][5] |
| Molecular Weight | 182.24 g/mol [2] | 174.19 g/mol [4][5] |
| Appearance | - | Colorless liquid[3][5] |
| Melting Point | - | 8-11 °C[3][4][6] |
| Boiling Point | - | 109-110 °C at 14 mmHg[3][4][6] |
| Density | - | 1.062 g/mL at 20 °C[6] |
| Refractive Index | - | 1.427-1.429 at 20 °C[3][4][6] |
| Flash Point | - | 107-110 °C[3][4] |
| Solubility | - | Soluble in alcohol and ether; sparingly soluble in water.[3][6] |
| Vapor Pressure | - | 0.06 mmHg at 20 °C |
Applications in Research
Dimethyl adipate-d8 is primarily utilized as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] The incorporation of stable heavy isotopes of hydrogen allows it to be used as a tracer to quantify the non-deuterated analogue in various stages of the drug development process.[1] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of drugs, making deuterated standards essential for accurate quantification.[1]
Experimental Protocols
General Procedure for Fischer Esterification of Adipic Acid:
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Reaction Setup: To a solution of adipic acid (1.0 equivalent) in methanol (which also serves as the solvent), a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.3 equivalents), is slowly added.[7]
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Reflux: The resulting mixture is heated to reflux and stirred for a period of time (e.g., 2 hours) until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).[7]
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Workup:
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The excess methanol is removed under reduced pressure.
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The crude product is then poured into crushed ice and extracted with an organic solvent like dichloromethane.[7]
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The combined organic layers are washed with a 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[7]
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Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude dimethyl adipate.[7] Further purification can be achieved by distillation under reduced pressure.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of dimethyl adipate, which is analogous to the synthesis of its deuterated form.
Application as an Internal Standard
This diagram outlines the logical workflow of using Dimethyl adipate-d8 as an internal standard in a quantitative mass spectrometry experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemcd.com [chemcd.com]
- 3. dimethyl adipate, 627-93-0 [thegoodscentscompany.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl adipate | 627-93-0 [chemicalbook.com]
- 7. rsc.org [rsc.org]
